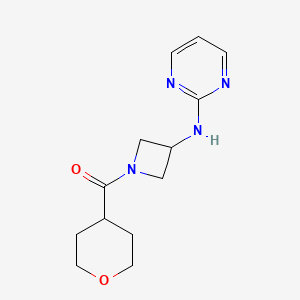
(3-(ピリミジン-2-イルアミノ)アゼチジン-1-イル)(テトラヒドロ-2H-ピラン-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C13H18N4O2 and its molecular weight is 262.313. The purity is usually 95%.
BenchChem offers high-quality (3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
レチノイドX受容体アルファ(RXRα)の発現と生物学的機能の異常な変化は、がんの発症に重要な役割を果たします。 この化合物は、潜在的な抗がん特性を持つRXRαアンタゴニストとして研究されてきました 。具体的には:
肺がん研究
もう1つの誘導体である6-メチル-N1-(4-(ピリジン-3-イル)ピリミジン-2-イル)ベンゼン-1,3-ジアミンは、肺がん研究のために合成されました。 その効力は、脂肪族および芳香族鎖の変異との比較で研究されています .
チロシンキナーゼ阻害
ハロゲン化ピロロ[2,3-d]ピリミジン誘導体は、効果的な抗がん療法のためのチロシンキナーゼ阻害剤として研究されてきました。 これらの化合物は、将来の臨床的最適化に期待が寄せられています .
作用機序
Target of action
Compounds like “(3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” often target specific enzymes or receptors in the body. For example, many pyrimidine derivatives are known to inhibit tyrosine kinases .
Mode of action
These compounds typically interact with their targets by binding to the active site, thereby inhibiting the function of the target. The specific interactions can involve hydrogen bonds, hydrophobic interactions, and π-π stacking .
Biochemical pathways
The inhibition of the target can affect various biochemical pathways. For instance, the inhibition of tyrosine kinases can disrupt signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis .
Result of action
The molecular and cellular effects of the compound’s action depend on the specific target and pathway affected. In the case of tyrosine kinase inhibitors, the result can be the inhibition of cancer cell growth .
生物活性
The compound (3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, with the molecular formula C13H18N4O2 and a molecular weight of 262.313 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Target Enzymes and Receptors
The compound primarily targets specific enzymes or receptors in biological systems, notably tyrosine kinases. Tyrosine kinases play a crucial role in signal transduction pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound may disrupt cancer cell growth and promote apoptosis.
Biochemical Pathways
Inhibition of tyrosine kinases can affect several biochemical pathways, including:
- Cell Proliferation : The compound may reduce the proliferation rate of cancer cells.
- Apoptosis Induction : It can trigger programmed cell death in malignant cells.
These effects are mediated through various molecular interactions such as hydrogen bonding and hydrophobic interactions with the target enzyme's active site.
Antitumor Activity
Recent studies have indicated that compounds similar to (3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exhibit significant antitumor activity. For instance, pyranopyrimidine derivatives have shown effectiveness against various cancer cell lines by inhibiting tumor growth through the aforementioned mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research on related pyrimidine derivatives has demonstrated notable activity against a range of bacterial and fungal species. The minimum inhibitory concentrations (MICs) of these compounds suggest their potential use as antimicrobial agents .
Case Studies
- Anticancer Efficacy : A study involving pyranopyrimidine analogs reported that certain derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Testing : In vitro tests showed that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, with inhibition zones significantly larger than standard antibiotics like Streptomycin .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 / MIC (µg/mL) |
|---|---|---|---|
| Pyranopyrimidine Derivative A | Anticancer | MCF-7 (Breast Cancer) | 5.0 |
| Pyranopyrimidine Derivative B | Antibacterial | E. coli | 10.0 |
| Pyranopyrimidine Derivative C | Antifungal | Candida albicans | 15.0 |
特性
IUPAC Name |
oxan-4-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-12(10-2-6-19-7-3-10)17-8-11(9-17)16-13-14-4-1-5-15-13/h1,4-5,10-11H,2-3,6-9H2,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFODTCJLXRRIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














